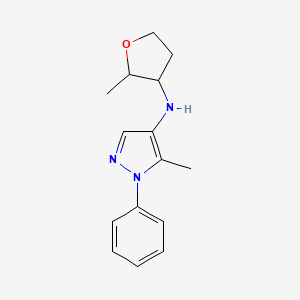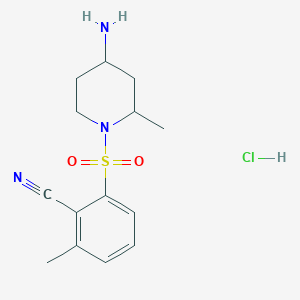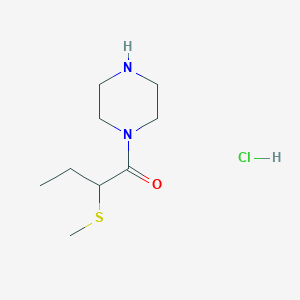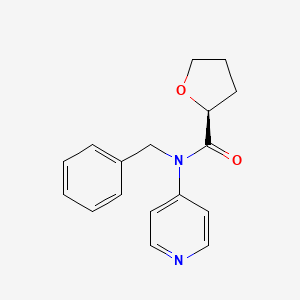![molecular formula C18H25N5O B7643008 N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, commonly known as DMP785, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain.
作用機序
DMP785 acts as a selective antagonist of the N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain. By blocking the activity of the this compound receptor, DMP785 can modulate the excitatory neurotransmission in the brain and prevent the overactivation of the receptor, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
DMP785 has been shown to have a number of biochemical and physiological effects in animal models. It can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain. In addition, DMP785 can reduce the levels of inflammatory cytokines in the brain, which are associated with neuroinflammation and neuronal damage.
実験室実験の利点と制限
One of the main advantages of using DMP785 in lab experiments is its selectivity for the N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide receptor, which allows for more precise modulation of the receptor activity. In addition, DMP785 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using DMP785 is its relatively low potency compared to other this compound receptor antagonists, which may require higher doses to achieve the desired effects.
将来の方向性
There are several future directions for the research on DMP785. One potential application is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of its effects on synaptic plasticity and learning and memory processes in the brain. Furthermore, the development of more potent and selective N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide receptor antagonists based on the structure of DMP785 could lead to the discovery of new therapeutic agents for neurological disorders.
合成法
The synthesis of DMP785 involves the reaction of 4-(dimethylamino)benzaldehyde with 1-(2-bromoethyl)-4-(1H-pyrazol-4-yl)piperidine in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
科学的研究の応用
DMP785 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DMP785 has been shown to improve cognitive function and memory in animal models of aging and cognitive impairment.
特性
IUPAC Name |
N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-22(2)16-7-5-6-14(10-16)11-19-18(24)23-9-4-3-8-17(23)15-12-20-21-13-15/h5-7,10,12-13,17H,3-4,8-9,11H2,1-2H3,(H,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBLYJSILPELNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CNC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7642926.png)
![4-Methyl-2-[2-oxo-2-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one](/img/structure/B7642934.png)
![(2S)-2-amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-methylbutan-1-one;hydrochloride](/img/structure/B7642937.png)

![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642950.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642959.png)
![2-Amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7642971.png)

![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)



![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
